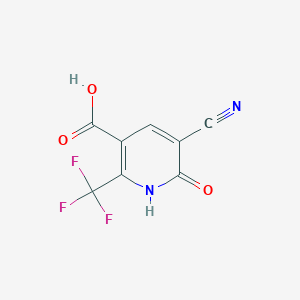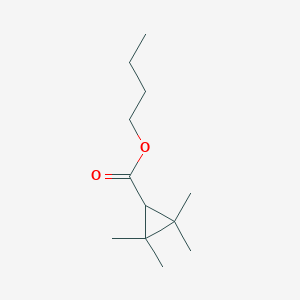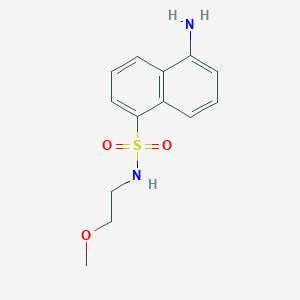![molecular formula C9H12N2O6 B12559201 1-[(2-Acetoxyethoxy)methyl]barbituric Acid CAS No. 154021-74-6](/img/structure/B12559201.png)
1-[(2-Acetoxyethoxy)methyl]barbituric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Acetoxyethoxy)methyl]barbituric acid is a derivative of barbituric acid, a compound known for its diverse applications in medicinal chemistry and material sciences. This compound is characterized by the presence of an acetoxyethoxy group attached to the barbituric acid core, which imparts unique chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves the reaction of 2,4,6-tris(trimethylsiloxy)pyrimidine with 2-oxabutane-1,4-diyl diacetate in methylene chloride in the presence of tin(IV) chloride (SnCl4). This reaction proceeds regioselectively to form the desired compound . The product can be further deacetylated to yield a free acyclic analog of N-ribosides of barbituric acid .
Analyse Des Réactions Chimiques
1-[(2-Acetoxyethoxy)methyl]barbituric acid undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aromatic and heterocyclic aldehydes in water and organic solvents to form 5-ylidenebarbituric acids.
Deacetylation: The acetoxy group can be removed under mild conditions to yield the corresponding hydroxy derivative.
Common reagents used in these reactions include aromatic and heterocyclic aldehydes, and the reactions typically occur in water or organic solvents . The major products formed are 5-ylidenebarbituric acids, which exhibit moderate antimicrobial and antiviral activity .
Applications De Recherche Scientifique
1-[(2-Acetoxyethoxy)methyl]barbituric acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential antimicrobial and antiviral properties.
Material Sciences: The compound’s unique structure makes it a valuable intermediate in the development of advanced materials.
Biological Studies: Its derivatives are used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, barbituric acid derivatives are known to act as central nervous system depressants by promoting binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels .
Comparaison Avec Des Composés Similaires
1-[(2-Acetoxyethoxy)methyl]barbituric acid can be compared to other barbituric acid derivatives such as:
Phenobarbital: A long-lasting barbiturate used as an anticonvulsant.
Thiopental: An ultra-short-acting barbiturate used for anesthesia.
Secobarbital: A short-acting barbiturate used for sedation.
The uniqueness of this compound lies in its acetoxyethoxy group, which imparts distinct chemical properties and potential biological activities compared to other barbituric acid derivatives.
Propriétés
Numéro CAS |
154021-74-6 |
|---|---|
Formule moléculaire |
C9H12N2O6 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
2-[(2,4,6-trioxo-1,3-diazinan-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C9H12N2O6/c1-6(12)17-3-2-16-5-11-8(14)4-7(13)10-9(11)15/h2-5H2,1H3,(H,10,13,15) |
Clé InChI |
GTLSZXVPIAVXIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOCN1C(=O)CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)

![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)


![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)


![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
